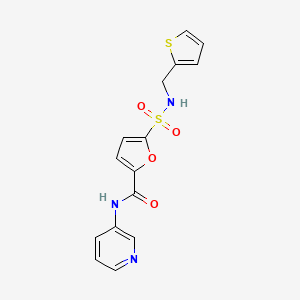![molecular formula C17H16ClN3O B2672959 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 32585-53-8](/img/structure/B2672959.png)
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, also known as 2-chloro-N-(3-indolyl)benzamide, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 112-115 °C and a molecular weight of 250.7 g/mol. Its structure is characterized by a phenyl ring with a chlorine substituent and an indole ring connected by a urea linker. The compound has been used in various scientific research areas, such as organic synthesis, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Nonpeptide Agonist Discovery
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea has contributed to the discovery of nonpeptide agonists. Croston et al. (2002) identified a compound closely related to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and potential drug development (Croston et al., 2002).
Corrosion Inhibition
Mistry et al. (2011) studied derivatives of 1,3,5-triazinyl urea, similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the potential of such compounds in protecting metals from corrosion, highlighting their industrial applications (Mistry et al., 2011).
Insecticidal Activity
Research by Mulder and Gijswijt (1973) revealed that compounds structurally similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, like PH 60-38 and PH 60-40, belong to a new class of insecticides. These compounds act by interfering with the deposition of insect cuticle, leading to their death. This provides a novel mode of action for pest control (Mulder & Gijswijt, 1973).
Anticonvulsant Action
Vengerovskii et al. (2014) explored a compound with a structure similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea for its anticonvulsant properties. Their research indicated its potential in synchronizing bioelectric activity and managing convulsions, suggesting its use in neurological disorders (Vengerovskii et al., 2014).
Environmental Impact Assessment
Halden and Paull (2004) investigated the environmental presence of triclocarban, a compound similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, noting its extensive use and scarcity of data on its environmental occurrence. Their research emphasizes the importance of understanding the environmental impact of such compounds (Halden & Paull, 2004).
Optical and Electronic Properties
Shkir et al. (2018) conducted a first principles study on a chalcone derivative structurally similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, revealing its significant electro-optic properties. This research suggests potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Chitin Synthesis Inhibition
Research by Deul et al. (1978) on diflubenzuron, a compound similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, highlighted its role in inhibiting chitin synthesis in insect larvae, providing insight into novel insecticidal mechanisms (Deul et al., 1978).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENSRVZLGFMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

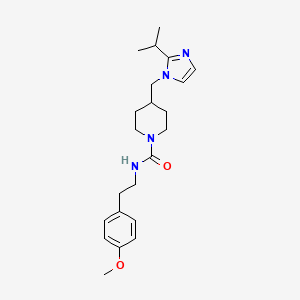
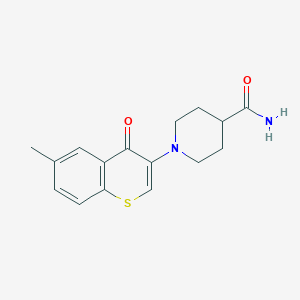
![3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2672883.png)
![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2672885.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)
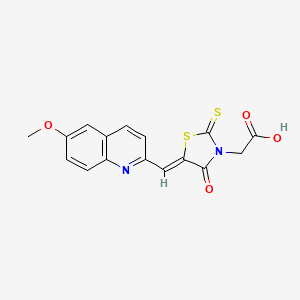
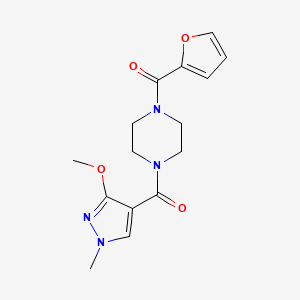
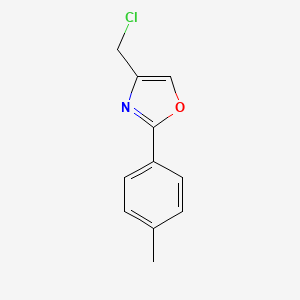

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)
